

Comparative Computational Docking Performance of 1,2,4-Oxadiazole Ligands

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Compound of Interest

Compound Name: 1,2,4-Oxadiazole

Cat. No.: B8745197

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The **1,2,4-oxadiazole** scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide groups, which often enhances the pharmacokinetic profiles of drug candidates.^[1] Molecular docking has become an essential computational tool to forecast the binding affinities and interaction patterns of **1,2,4-oxadiazole** derivatives with various biological targets. This guide offers a comparative look at the docking performance of these ligands against critical targets in cancer and infectious diseases, supported by experimental data.

Anticancer Activity of 1,2,4-Oxadiazole Derivatives

Computational docking studies have been instrumental in identifying and optimizing **1,2,4-oxadiazole** derivatives as potential anticancer agents. By predicting how these ligands bind to key cancer-related proteins, researchers can prioritize synthesis and experimental testing. The following table summarizes the docking scores and corresponding in vitro activity of several **1,2,4-oxadiazole** derivatives against various cancer cell lines and protein targets.

Table 1: Docking Performance and In Vitro Anticancer Activity of **1,2,4-Oxadiazole** Derivatives

Compound ID	Target Protein (PDB ID)	Docking Score (kcal/mol)	Cell Line	Experimental Activity IC ₅₀ (µM)	Reference
7a	VEGFR-2	-	MCF-7	0.76 ± 0.044	[2]
			A549	0.18 ± 0.019	[2]
			DU145	1.13 ± 0.55	[2]
			MDA MB-231	0.93 ± 0.013	[2]
7b	VEGFR-2	-	MCF-7	0.011 ± 0.009	[2]
7c	VEGFR-2	-	MCF-7	0.94 ± 0.051	[2]
7d	VEGFR-2	-	A549	0.91 ± 0.045	[2]
7i	VEGFR-2	-	DU145	0.89 ± 0.041	[2]
7h	VEGFR-2	-157.88 (Moldock Score)	-	-	[2]
		-156.20 (Moldock Score)	-	-	[2]
IIc	EGFR Tyrosine Kinase (1M17)	-7.89	HeLa	25.1	[3]
IIB	EGFR Tyrosine Kinase (1M17)	-7.19	HeLa	19.9	[1][3]

| IIc | EGFR Tyrosine Kinase (1M17) | - | HeLa | 35 | [3] |

Note: A lower binding energy or a more negative docking score indicates a more favorable interaction. A lower IC₅₀ value indicates greater inhibitory potency.

A series of **1,2,4-oxadiazole** linked 5-fluorouracil derivatives were docked against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[2] Compounds 7a, 7b, 7c, 7d, and 7i demonstrated promising anticancer activity against a panel of human cancer cell lines, with IC_{50} values ranging from 0.011 to 19.4 μM .[2] For instance, compound 7a showed broad activity across four cell lines, with a particularly low IC_{50} of 0.18 μM against the A549 lung cancer cell line.[2] The docking scores for compounds 7h and 7j further support the potential of this scaffold, with favorable Moldock scores of -157.88 and -156.20, respectively.[2]

Similarly, when evaluated against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, 1,3,4-oxadiazole derivatives (structurally related to **1,2,4-oxadiazoles**) also showed a correlation between docking scores and cytotoxic activity. Compound IIe had the best docking score of -7.89 kcal/mol and a corresponding IC_{50} value of 25.1 μM against HeLa cells.[3]

Antimicrobial and Antiparasitic Potential

Docking studies have also guided the development of **1,2,4-oxadiazoles** as antimicrobial and antiparasitic agents. By targeting enzymes essential for pathogen survival, these compounds offer promising avenues for new therapeutics.

Table 2: Docking Performance and In Vitro Antimicrobial/Antiparasitic Activity of **1,2,4-Oxadiazole** Derivatives

Compound ID	Target Organism	Target Protein	Docking Score	Experimental Activity	Reference
3a	M. tuberculosis H37Rv	Polyketide synthase (Pks13)	-	MIC: 8 µg/ml	[4]
3a	M. tuberculosis MDR	Polyketide synthase (Pks13)	-	MIC: 16 µg/ml	[4]
Ox1	L. infantum	CYP51	36.43 (GOLD Score)	IC ₅₀ : 12.5 µM (promastigote s)	[5]
Compound 11	M. tuberculosis	Enoyl-ACP (CoA) reductase	-9.2 (GLIDE Score)	-	[6]

| 4h | - | Acetylcholinesterase (AChE) | High Affinity | IC₅₀: 0.95 ± 0.42 µM | [1] |

Note: For GOLD scores, a higher value can indicate a better binding affinity. For GLIDE scores, a more negative value is better. MIC stands for Minimum Inhibitory Concentration, where a lower value is more potent.

In the fight against tuberculosis, a series of 3,5-disubstituted-**1,2,4-oxadiazole** derivatives were evaluated. Compound 3a showed excellent activity against both susceptible (H37Rv) and multi-drug-resistant (MDR) strains of *Mycobacterium tuberculosis*, with MIC values of 8 and 16 µg/ml, respectively.[4] Computational studies identified the polyketide synthase (Pks13) enzyme as the likely target.[4]

Furthermore, **1,2,4-oxadiazole** derivatives have been investigated for their potential against visceral leishmaniasis. The derivative Ox1 showed a strong affinity for the *Leishmania infantum* CYP51 enzyme with a high docking score and demonstrated significant in vitro activity against the parasite's promastigote form.[5] Another study on oxadiazole-ligated pyrrole derivatives targeting the enoyl-ACP (CoA) reductase in *M. tuberculosis* identified a compound with a strong GLIDE score of -9.2, indicating high binding affinity.[6]

Experimental Protocols: A Guide to Molecular Docking

The following is a generalized methodology for performing comparative molecular docking studies, based on protocols cited in the referenced literature.[1][7]

1. Receptor Protein Preparation:

- The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are removed from the protein structure.
- Polar hydrogen atoms are added, and Gasteiger charges are computed to simulate physiological conditions.
- The prepared protein is saved in a PDBQT file format, which is required for docking software like AutoDock.[1]

2. Ligand Preparation:

- The 2D structures of the **1,2,4-oxadiazole** derivatives are drawn using chemical drawing software and converted to 3D structures.
- Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.[1]
- Partial charges are calculated, and rotatable bonds are defined to allow for flexibility during docking.
- The prepared ligands are also saved in the PDBQT format.[1]

3. Grid Generation:

- A grid box is defined around the active site of the receptor protein. The dimensions and center of the grid are set to encompass the entire binding pocket.

4. Molecular Docking Simulation:

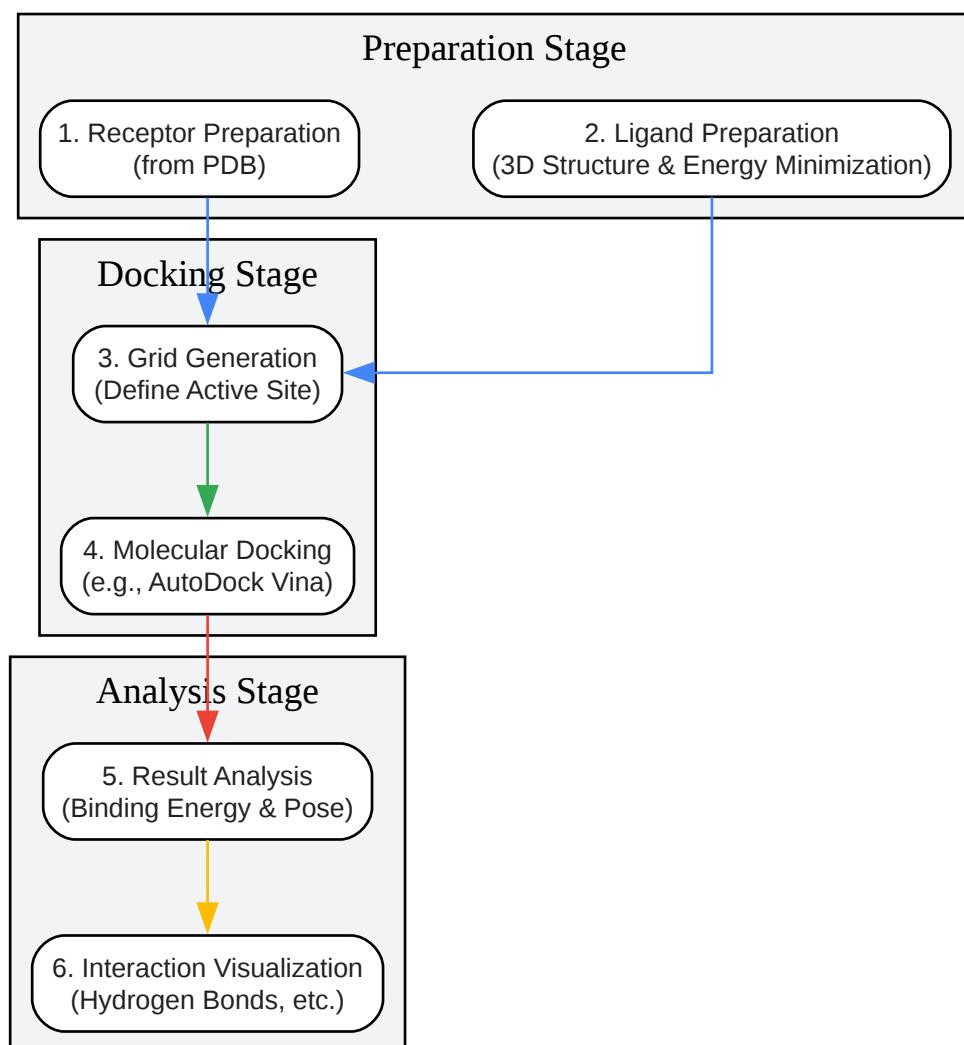
- Docking is performed using software such as AutoDock Vina or GOLD.[1][8] The software explores various conformations and orientations of the ligand within the receptor's active site.
- A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.[1]

5. Analysis of Docking Results:

- The docking results are analyzed to identify the best binding pose for each ligand, typically characterized by the lowest binding energy.
- Interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.[1]

Visualizing the Docking Workflow

To better illustrate the processes involved, the following diagram depicts a typical molecular docking workflow.



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